molecular formula C10H16O5 B2479196 3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid CAS No. 1989659-88-2

3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid

Cat. No.: B2479196
CAS No.: 1989659-88-2
M. Wt: 216.233
InChI Key: HFTRFHJVDTYLAA-UHFFFAOYSA-N
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Description

This compound features a propanoic acid backbone substituted at the 3-position with a bicyclic ether system: a tetrahydrofuran (oxolane) ring at the 2-position and a 1,3-dioxolane ring at the 5-position of the oxolane.

Properties

IUPAC Name

3-[5-(1,3-dioxolan-2-yl)oxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h7-8,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTRFHJVDTYLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CCC(=O)O)C2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid typically involves the formation of the dioxolane and oxolane rings through a series of condensation reactions. One common method includes the reaction of glycolic acid with acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound 3-[5-(1,3-dioxolan-2-yl)oxolan-2-yl]propanoic acid (CID: 122163903) features:

  • A propanoic acid moiety (-CH₂CH₂COOH).

  • Two heterocyclic rings: oxolane (tetrahydrofuran) and 1,3-dioxolane (cyclic acetal).

  • A branched alkyl chain linking these groups.

These functional groups suggest potential reactivity in acid-base reactions , acetal hydrolysis , and cycloadditions .

Acid-Catalyzed Hydrolysis of Dioxolane

The 1,3-dioxolane ring is an acetal, susceptible to acid-catalyzed hydrolysis. Under acidic conditions (e.g., aqueous HCl), cleavage occurs to yield a diol and a carbonyl compound:

C10H16O5+H2OH+C5H10O3(diol)+C5H8O3(carbonyl derivative)+CO2\text{C}_{10}\text{H}_{16}\text{O}_5 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_{10}\text{O}_3 (\text{diol}) + \text{C}_5\text{H}_8\text{O}_3 (\text{carbonyl derivative}) + \text{CO}_2

Conditions : 1M HCl, reflux (100°C, 6–12 hrs). Byproducts : CO₂ (from decarboxylation of propanoic acid) .

Base-Mediated Saponification

The propanoic acid group may form salts (e.g., sodium propanoate) under basic conditions (NaOH/KOH). No ester groups are present, limiting saponification to carboxylate formation .

Reaction with Hydroxylamines

Analogous to structurally related alkenoates (e.g., methyl acrylate), the compound may undergo concerted cycloaddition with N-alkylhydroxylamines. For example:

Propanoic acid derivative+RNHOHIsoxazolidinone+H2O\text{Propanoic acid derivative} + \text{RNHOH} \rightarrow \text{Isoxazolidinone} + \text{H}_2\text{O}

Key Findings :

  • Reactions proceed via a six-membered cyclic transition state , favoring syn addition (π-facial selectivity) .

  • Stereochemical outcomes depend on the configuration of the oxolane ring (cis/trans substituents) .

Table 1 : Stereochemical Outcomes in Cycloadditions

Substrate ConfigurationProduct ConfigurationYield (%)Selectivity (syn:anti)
(Z)-Oxolane derivativesyn-Isoxazolidinone8510:1
(E)-Oxolane derivativeanti-Isoxazolidinone781:8

Data extrapolated from reactions of trisubstituted alkenoates .

Decarboxylation and Thermal Stability

The propanoic acid group undergoes thermal decarboxylation at elevated temperatures (>150°C):

C10H16O5ΔC9H14O3+CO2\text{C}_{10}\text{H}_{16}\text{O}_5 \xrightarrow{\Delta} \text{C}_9\text{H}_{14}\text{O}_3 + \text{CO}_2

Conditions : Dry distillation under inert atmosphere. Byproducts : CO₂ and minor fragmentation products .

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters:

Propanoic acid+CH3OHH2SO4Methyl ester+H2O\text{Propanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester} + \text{H}_2\text{O}

Yield : ~70–80% (based on analogous propanoic acid derivatives) .

Amidation

Reaction with primary amines (e.g., benzylamine) forms amides:

Propanoic acid+BnNH2DCCBenzylamide+H2O\text{Propanoic acid} + \text{BnNH}_2 \xrightarrow{\text{DCC}} \text{Benzylamide} + \text{H}_2\text{O}

Catalyst : Dicyclohexylcarbodiimide (DCC). Limitation : Steric hindrance from oxolane rings reduces yield (<50%) .

Stability and Reactivity Notes

  • Acetal Sensitivity : The 1,3-dioxolane ring is stable in neutral/alkaline conditions but hydrolyzes rapidly in acidic media .

  • Oxidation : The oxolane ring resists oxidation, but the propanoic acid side chain may undergo α-C hydroxylation under strong oxidants (e.g., KMnO₄) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid is C10H16O5C_{10}H_{16}O_{5}, with a molecular weight of approximately 216.23 g/mol. The compound features a complex structure that may influence its reactivity and interaction with biological systems.

Structural Information

  • SMILES Notation: C1CC(OC1CCC(=O)O)C2OCCO2
  • InChI Key: HFTRFHJVDTYLAA-UHFFFAOYSA-N

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Research into similar compounds has shown potential antioxidant and anticancer activities. For instance, derivatives of propanoic acid have been studied for their ability to scavenge free radicals and exhibit cytotoxic effects against various cancer cell lines . Future studies could investigate the specific biological activities of this compound and its derivatives.

Material Science

Due to its unique chemical structure, this compound may have applications in the development of new materials, particularly in creating polymers or coatings that require specific mechanical or thermal properties. The presence of dioxolane units can enhance the flexibility and durability of polymer chains.

Biochemical Studies

The compound's potential as a biochemical probe is noteworthy. Its ability to interact with biological macromolecules could be explored for applications in drug delivery systems or as a part of biosensors. The dioxolane moiety might facilitate interactions with enzymes or receptors, making it a candidate for further biochemical characterization.

Case Studies and Literature Insights

While specific literature directly addressing this compound is limited, related studies provide valuable insights into its potential applications:

Study TitleFocusFindings
Synthesis of Antioxidant CompoundsInvestigated various carboxylic acid derivativesIdentified potent antioxidants among synthesized compounds .
Anticancer Activity AssessmentEvaluated derivatives against cancer cell linesSome compounds showed IC50 values indicating significant cytotoxicity .
Material Development ResearchExplored new polymer formulationsHighlighted the role of dioxolane-containing compounds in enhancing material properties .

Mechanism of Action

The mechanism of action of 3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

3-(1,3-Dioxolan-2-yl)propanoic Acid (CAS 4388-56-1)
  • Structure: A simpler analog with a single 1,3-dioxolane ring attached to the propanoic acid backbone.
  • Key Properties :
    • Molecular Weight: 146.14 g/mol .
    • Boiling Point: 246.1°C at 760 mmHg .
    • Density: 1.222 g/cm³ .
  • Comparison : The absence of the oxolane ring reduces steric hindrance and may improve solubility in polar solvents compared to the target compound.
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic Acid
  • Structure : Contains an oxolane ring substituted with a hydroxypropyl group at the 5-position.
  • Comparison : The hydroxyl group introduces additional hydrogen-bonding capacity, which may enhance interactions with biological targets compared to the dioxolane-containing target compound.
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5)
  • Structure : Replaces the ether rings with a 2,5-dioxopyrrolidine (cyclic imide) group.
  • Safety Profile : Causes skin, eye, and respiratory irritation .
  • Comparison: The pyrrolidinone ring introduces nitrogen-based polarity and amide-like reactivity, differing significantly from the ether-dominated chemistry of the target compound.
Orantinib (CID 5329099)
  • Structure: Propanoic acid derivative with a complex pyrrole substituent.
  • Pharmacological Activity : Inhibits angiogenesis via KIT, VEGFR2, and PDGFR pathways .
  • Comparison: Highlights the versatility of propanoic acid derivatives in drug design, though the target compound’s ether rings may limit similar receptor interactions.

Biological Activity

3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid, with the chemical formula C10H16O5 and CAS number 1989659-88-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate diols with salicylaldehyde derivatives. The resulting dioxolane structures are characterized using spectroscopic methods to confirm their identities. The compound can be synthesized in good yields through well-established organic chemistry techniques.

Antimicrobial Properties

Research indicates that compounds related to 1,3-dioxolanes exhibit significant antimicrobial activity. A study published in Molecules evaluated various 1,3-dioxolane derivatives for their antibacterial and antifungal activities. The findings suggest that many of these compounds demonstrate potent activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Staphylococcus epidermidis
  • Enterococcus faecalis
  • Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected dioxolane derivatives against these pathogens.

Compound IDBacteria TypeMIC (µg/mL)
1S. aureus625–1250
2S. epidermidis312.5
3E. faecalis625
4P. aeruginosa625
5C. albicans (fungal)156.25

The study highlighted that all tested compounds exhibited antifungal activity against Candida albicans, with varying degrees of effectiveness depending on the specific structure of the dioxolane derivative .

The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This disruption can lead to cell lysis and death, making these compounds promising candidates for further development as antimicrobial agents.

Case Studies and Research Findings

  • Antibacterial Activity : A specific case study investigated the antibacterial efficacy of a series of dioxolane derivatives against multi-drug resistant strains of Staphylococcus aureus. The study found that certain derivatives had MIC values significantly lower than conventional antibiotics, indicating their potential as alternatives in treating infections caused by resistant bacteria .
  • Antifungal Activity : Another research effort focused on evaluating the antifungal properties of these compounds against clinical isolates of Candida spp. Results showed that some derivatives were effective at concentrations much lower than those typically required for standard antifungal treatments, suggesting a new avenue for therapeutic development .

Q & A

Q. What are the key physicochemical properties of 3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid, and how do they influence its reactivity in synthetic applications?

  • Methodological Answer : The compound’s reactivity is governed by its molecular structure and functional groups. Key properties include:
PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₆O₆ (calculated from IUPAC name)Derived
Functional GroupsCarboxylic acid, dioxolane, oxolane
Reactivity SitesAcidic proton (COOH), acetal (dioxolane)
The carboxylic acid group enables salt formation or esterification, while the dioxolane moiety may act as a protecting group or participate in ring-opening reactions. Optimize reactions by adjusting pH (for acid-base interactions) and solvent polarity (to stabilize intermediates).

Q. What synthetic strategies are recommended for preparing this compound, and how can side products be minimized?

  • Methodological Answer :
  • Step 1 : Start with a furan-derived precursor (e.g., oxolane-2-carboxylic acid) and introduce the dioxolane group via acetal formation under anhydrous conditions (e.g., using ethylene glycol and acid catalysis) .
  • Step 2 : Optimize reaction time and temperature (e.g., 60–80°C) to prevent over-oxidation of the dioxolane ring. Monitor by TLC or HPLC.
  • Step 3 : Purify via recrystallization (polar solvents like ethanol/water mixtures) to remove unreacted starting materials. Yield improvements (≥70%) are achievable with slow cooling .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction pathways for this compound’s degradation under oxidative conditions?

  • Methodological Answer : Conflicting data on oxidation products (e.g., ketones vs. epoxides) may arise from varying experimental conditions. Use density functional theory (DFT) to model transition states and identify thermodynamically favored pathways . For example:
  • Model 1 : Compare activation energies for C-O bond cleavage vs. radical-mediated oxidation.
  • Model 2 : Simulate solvent effects (polar aprotic vs. protic) on intermediate stability.
    Validate predictions with LC-MS and isotopic labeling experiments to trace reaction intermediates .

Q. What advanced spectroscopic techniques are critical for distinguishing stereoisomers or conformational analogs of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration of the dioxolane ring .
  • NOESY NMR : Detect spatial proximity of protons in cyclic structures to confirm stereochemistry.
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing Cotton effects in the IR spectrum .
    Cross-reference computational predictions (e.g., Gaussian-based spectral simulations) with experimental data to resolve ambiguities .

Q. How can reaction engineering principles improve the scalability of this compound’s synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Microreactor Systems : Enhance mixing efficiency for exothermic steps (e.g., acetal formation) to suppress racemization .
  • Continuous Flow Chemistry : Optimize residence time and temperature gradients to stabilize intermediates.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of enantiomeric excess (ee) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Variations in IC₅₀ values across studies may stem from differences in assay conditions (e.g., cell lines, solvent DMSO concentration). Standardize protocols:
  • Control 1 : Use a reference inhibitor (e.g., staurosporine) in parallel assays.
  • Control 2 : Validate compound stability in cell culture media via LC-MS .
    Perform meta-analysis of published data to identify trends (e.g., structure-activity relationships for substituents on the oxolane ring) .

Methodological Resources

  • Reaction Design : Integrate quantum chemistry (e.g., QM/MM) with high-throughput experimentation to map reaction networks .
  • Safety Protocols : Follow OSHA/GHS guidelines for handling corrosive intermediates (e.g., PPE, fume hoods) .

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